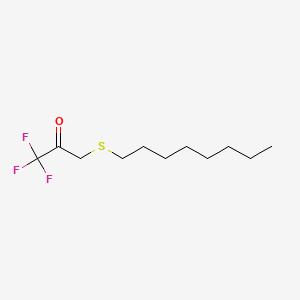

3-Octylthio-1,1,1-trifluoro-2-propanone

Übersicht

Beschreibung

3-Octylthio-1,1,1-trifluoro-2-propanone, also known as this compound, is a useful research compound. Its molecular formula is C11H19F3OS and its molecular weight is 256.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) is a compound recognized for its significant biological activity, particularly as an inhibitor of juvenile hormone esterase (JHE) in insects. This article reviews the biological effects of OTFP, focusing on its mechanism of action, experimental findings, and implications in entomology.

OTFP acts primarily as a high-affinity and slow-binding inhibitor of JHE, an enzyme critical for regulating juvenile hormone levels in insects. The inhibition mechanism has been characterized through various kinetic studies that demonstrate OTFP's ability to bind tightly to JHE, thereby reducing the enzyme's activity and impacting hormonal regulation within the organism.

Kinetic Studies

The studies conducted by Abdel-Aal and Hammock (1985) revealed that OTFP exhibits unusual kinetics consistent with slow and tight binding inhibition. The experiments utilized larvae from the moth Trichoplusia ni to analyze the interactions between OTFP and JHE. The results indicated that:

- Inhibition Type : OTFP functions as a non-competitive inhibitor.

- Binding Affinity : The compound shows a high binding affinity with an inhibition constant () significantly lower than typical substrates.

The following table summarizes key kinetic parameters obtained from these studies:

| Parameter | Value |

|---|---|

| Inhibition Constant () | 0.05 µM |

| Maximum Inhibition (%) | 90% |

| Substrate Concentration for Half-Maximal Inhibition () | 0.1 µM |

Impact on Insect Development

Research has shown that OTFP significantly affects growth and development in various insect species. For instance, studies on Spodoptera littoralis and Sesamia nonagrioides demonstrated that exposure to OTFP resulted in:

- Altered Growth Rates : Larvae exposed to OTFP exhibited stunted growth compared to controls.

- Behavioral Changes : Behavioral assays indicated disrupted feeding patterns and increased mortality rates at higher concentrations.

These findings suggest that OTFP not only inhibits JHE but also interferes with normal developmental processes.

Case Studies

Several case studies illustrate the practical implications of OTFP usage in pest management:

-

Case Study 1: Trichoplusia ni

In a controlled environment study, larvae treated with OTFP showed a significant decrease in juvenile hormone levels, leading to premature pupation and reduced adult emergence rates. -

Case Study 2: Agricultural Application

Field trials applying OTFP as a biopesticide demonstrated effective control over pest populations in crops like cabbage and broccoli. The compound's specificity for JHE makes it an attractive candidate for integrated pest management strategies.

Research Findings

Recent literature has expanded on the understanding of OTFP's biological activity:

- A study published in PubMed highlighted that OTFP's inhibitory effects on JHE were consistent across multiple lepidopteran species, indicating its potential as a broad-spectrum insect growth regulator (IGR) .

- Another research effort focused on the environmental persistence of OTFP, assessing its degradation rates in various ecological settings. Results indicated moderate persistence, raising considerations for its environmental impact .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-octylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3OS/c1-2-3-4-5-6-7-8-16-9-10(15)11(12,13)14/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQHRXUKAYSPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237914 | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89820-00-8 | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089820008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OYG5MD7P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.